molecular formula C11H13NO3S B014860 S-Phenyl-N-acetylcysteine CAS No. 4775-80-8

S-Phenyl-N-acetylcysteine

Cat. No. B014860
CAS RN: 4775-80-8
M. Wt: 239.29 g/mol
InChI Key: CICOZWHZVMOPJS-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of S-Phenyl-N-acetylcysteine involves chemical reactions that introduce the phenyl group to the N-acetylcysteine molecule. The specific methods and conditions for synthesis can vary, but generally involve the acetylation of cysteine followed by the introduction of the phenyl group. However, detailed synthesis procedures specific to S-Phenyl-N-acetylcysteine were not directly found in the searched literature.

Molecular Structure Analysis

The molecular structure of S-Phenyl-N-acetylcysteine includes a phenyl group attached to the nitrogen atom of N-acetylcysteine. This structural modification potentially alters its chemical and physical properties compared to NAC. Detailed molecular structure analysis would provide insights into how this modification affects its reactivity and interaction with other molecules, but specific studies on this aspect were not identified in the provided papers.

Chemical Reactions and Properties

N-acetylcysteine is known for its reactivity with oxidant species, such as hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid, acting as a powerful scavenger (Aruoma et al., 1989). While S-Phenyl-N-acetylcysteine shares some foundational chemical properties with NAC due to the presence of the acetyl and cysteine components, the addition of the phenyl group could modify its antioxidant capacity or the specificity of its interactions with radicals and other entities. However, specifics on the chemical reactions and properties directly related to S-Phenyl-N-acetylcysteine were not highlighted in the literature reviewed.

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of S-Phenyl-N-acetylcysteine, including its reactivity, pharmacokinetics, and potential toxicity, are foundational to understanding its applications and safety. N-acetylcysteine itself is known for its role in detoxification, acting as a precursor to glutathione and participating in conjugation reactions to neutralize toxins (Kelly, 1998). The specific chemical properties of S-Phenyl-N-acetylcysteine could differ significantly due to the phenyl modification, impacting its biological activity and potential use cases.

Scientific Research Applications

  • Mucolytic Agent and Treatment for Various Conditions : It is used as a mucolytic agent for chronic bronchitis, paracetamol poisoning, and in preventing cardiotoxicity and hemorrhagic cystitis. It also interacts with drugs like paracetamol and glutathione (Holdiness, 1991).

  • Treatment of Cutaneous Inflammation : S-Phenyl-N-acetylcysteine reduces skin swelling and inflammation in certain hypersensitivity reactions, potentially aiding in treating cutaneous inflammation mediated by tumor necrosis factor-alpha (Senaldi et al., 1994).

  • Psychiatric Disorder Treatment : It shows promising results in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, with potential therapeutic potential beyond antioxidant effects (Dean, Giorlando, & Berk, 2011).

  • Antioxidant Action : It effectively scavenges various reactive oxygen species but does not react with superoxide (Aruoma, Halliwell, Hoey, & Butler, 1989).

  • Acetaminophen Poisoning Treatment : Its inhalational form as an intravenous solution is stable and bacteria-free, offering an alternative to traditional oral administration for treating acetaminophen poisoning (Dribben, Porto, & Jeffords, 2003).

  • Prevention of Radiocontrast-Induced Nephropathy : It shows potential in preventing this condition through its vasodilatory and antioxidant properties, although its effectiveness remains inconclusive (Fishbane et al., 2004).

  • Liver Protection : It protects against acetaminophen-induced liver damage by increasing glutathione synthesis and preventing glutathione depletion (Lauterburg, Corcoran, & Mitchell, 1983).

  • Multiple Clinical Applications : It is used in preventing chronic obstructive pulmonary disease exacerbation, kidney damage during imaging procedures, influenza virus treatment, and infertility treatment (Millea, 2009).

  • Industrial Exposure Indicator : S-phenyl-N-acetylcysteine in urine is not a better indicator of industrial exposure to benzene than phenol in urine (Jongeneelen et al., 1987).

  • Treatment in Neurodegenerative Diseases : S-Phenyl-N-acetylcysteine shows potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as neuropathic pain and stroke, with no significant side effects observed (Tardiolo, Bramanti, & Mazzon, 2018).

properties

IUPAC Name

(2R)-2-acetamido-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOZWHZVMOPJS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905052
Record name S-Phenyl-N-acetylcysteine
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Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name S-Phenyl-N-acetylcysteine
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Product Name

S-Phenyl-N-acetylcysteine

CAS RN

4775-80-8
Record name Phenylmercapturic acid
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Record name S-Phenyl-N-acetylcysteine
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Record name S-Phenyl-N-acetylcysteine
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Record name (2R)-2-acetamido-3-phenylsulfanylpropanoic acid
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Record name N-ACETYL-S-PHENYL-L-CYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
FJ Jongeneelen, H Dirven… - Journal of analytical …, 1987 - academic.oup.com
… of S-phenyl-N-acetylcysteine was found, either in rats or in humans. In urine of exposed rats, the level of S-phenyl-N-acetylcysteine … of urinary S-phenyl-N-acetylcysteine. The biological …
Number of citations: 52 0-academic-oup-com.brum.beds.ac.uk
W Dehnen - … fur Hygiene und Umweltmedizin= International Journal …, 1990 - europepmc.org
A method is described for the selective determination of thiol compounds liberated by alkaline hydrolysis of urine. It is based on the procedure described by Newton et al. Two thiol …
Number of citations: 11 europepmc.org
S Takahashi, K Matsubara, M Hasegawa, A Akane… - Archives of …, 1993 - Springer
We examined the urinary excretion of S-benzyl-N-acetylcysteine (SBAC) of toluene sniffers using capillary gas chromatography. SBAC was extracted from 10 ml urine with chloroform …
W Xie, X Liang, Z Lin, M Liu, Z Ling - Angiology, 2021 - journals.sagepub.com
… We used (“acetylcysteine” or “N-acetylcysteine” or “NAC” or “N-acetylcysteine lysinate” or “S-phenyl-N-acetylcysteine” or “N-acetyl-S-pentachloro-1,3-butadienylcysteine” or “N-acetyl-S-(…
PB Farmer, B Kaur, J Roach, L Levy… - Chemico-biological …, 2005 - Elsevier
S-Phenylmercapturic acid (S-PMA), is a urinary metabolite of benzene, thought to be derived from the condensation product of benzene oxide with glutathione. S-PMA may be …
M Zobel, K Klotz, T Göen - Journal of Chromatography B, 2018 - Elsevier
A two-dimensional liquid chromatographic electrospray-ionization tandem mass spectrometric (LC/LC–ESI–MS/MS) procedure for the simultaneous determination of the expected …
K Míčová, I Linhart - Xenobiotica, 2012 - Taylor & Francis
Reactivity of benzene oxide (BO), a reactive metabolite of benzene, was studied in model reactions with biologically relevant S- and N-nucleophiles by LC-ESI-MS. Reaction with N-…
L Ball, AS Wright, NJ van Sittert, P Aston - Biomarkers, 1997 - Taylor & Francis
A carefully designed hapten-protein conjugate has enabled the generation of a monoclonal antibody reactive with S-phenylmercapturic acid (S-PMA). The immobilized antibody retains …
AA Melikian, AK Prahalad, S Coleman - … & prevention: a publication of the …, 1992 - AACR
The present study was aimed at the characterization of the major adducts formed by reaction of the metabolites of [14C]benzene with rat hemoglobin in vivo. Groups of 12-week-old …
Number of citations: 23 aacrjournals.org
ED Nelson - Critical reviews in toxicology, 1992 - Taylor & Francis
Toxicants can be converted in vivo by a variety of biotransformation reactions into substances that are more, equally, or less noxious than the parent compound. Although conjugation …

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